molecular formula C11H18ClNO B3078335 2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride CAS No. 1050508-86-5

2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride

Cat. No. B3078335
CAS RN: 1050508-86-5
M. Wt: 215.72 g/mol
InChI Key: IISKNLLZJKSWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride, commonly known as DMPA-HCl, is a synthetic compound used in a variety of scientific research applications. It is an organic compound with a molecular formula of C10H17ClN2O and a molecular weight of 218.7 g/mol. DMPA-HCl has been used in a variety of studies due to its ability to act as an agonist for certain receptors and its ability to modulate the activity of enzymes. In

Scientific Research Applications

Overview of Research Applications

The exploration of 2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride in scientific research has covered various domains, including its role in biochemical processes, environmental impact assessments, and its potential in medical and therapeutic contexts. This exploration is driven by the compound's unique chemical properties, which make it a subject of interest across different scientific investigations.

Role in Biochemical Research

Research on similar compounds, such as those involved in lignin acidolysis and the understanding of biochemical degradation pathways, provides insights into the applications of this compound. For example, the study of β-O-4 bond cleavage in lignin model compounds highlights the importance of understanding chemical reactions that can be influenced by compounds with structures akin to this compound (T. Yokoyama, 2015).

Environmental and Toxicological Studies

The environmental fate and toxicology of similar chemicals, like 2,4-D herbicide, have been extensively studied to understand their impact on ecosystems and human health. These studies offer a framework for assessing the environmental behavior and potential toxicological effects of this compound (Natana Raquel Zuanazzi et al., 2020).

Pharmacological Insights

In the pharmaceutical domain, investigations into compounds with similar structural characteristics have shed light on their pharmacokinetic and pharmacodynamic properties. This includes the analysis of their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their potential therapeutic applications and mechanisms of action. For instance, the study of propoxyphene, a compound with pharmacological relevance, provides a basis for understanding how structurally related compounds like this compound could be utilized in medical research (G. F. Kiplinger & R. Nickander, 1971).

Innovative Therapeutic Applications

The exploration of novel psychoactive substances and their biochemical, pharmacological, and toxicological profiles offers a parallel to understanding the potential applications of this compound in developing new therapeutic agents. The investigation into the effects of these substances on the central nervous system and their therapeutic potentials emphasizes the importance of comprehensive research on compounds with unique biochemical properties (Daniela Rouxinol et al., 2019).

properties

IUPAC Name

2-(3,4-dimethylphenoxy)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-4-5-11(6-9(8)2)13-10(3)7-12;/h4-6,10H,7,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISKNLLZJKSWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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